molecular formula C14H9BrN2O2 B604168 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one CAS No. 946338-55-2

8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one

Katalognummer: B604168
CAS-Nummer: 946338-55-2
Molekulargewicht: 317.14g/mol
InChI-Schlüssel: HMNXFBUEARYSHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is a synthetic small molecule belonging to the 4H-3,1-benzoxazin-4-one class of fused N,O-heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry and drug discovery . This compound is of significant interest to researchers primarily as a versatile chemical intermediate and a potential pharmacophore for developing novel therapeutic agents. Derivatives of 4H-3,1-benzoxazin-4-one are frequently investigated as enzyme inhibitors, with documented activities including elastase inhibition, protease inhibition, and serine protease inhibition, making them valuable tools for probing biochemical pathways . The specific bromo- and methyl- substitutions on the benzoxazinone core, combined with the 4-pyridinyl group at the 2-position, are designed to modulate the compound's electronic properties, lipophilicity, and binding affinity, thereby influencing its biological activity and physicochemical characteristics. In synthetic chemistry, this compound can serve as a key precursor for the preparation of more complex heterocyclic systems, such as quinazolinones, through ring-opening or annulation reactions . Furthermore, the 1,3-benzoxazin-4-one core has been identified as an excellent native directing group for N-directed ortho-functionalizations via C-H activation, enabling efficient late-stage diversification for structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

8-bromo-6-methyl-2-pyridin-4-yl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c1-8-6-10-12(11(15)7-8)17-13(19-14(10)18)9-2-4-16-5-3-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNXFBUEARYSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(OC2=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and reproducibility of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that derivatives of benzoxazine compounds exhibit promising antimicrobial properties. For instance, studies have synthesized various benzoxazine derivatives and evaluated their antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans.

Key Findings:

  • Compounds derived from 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one showed significant activity against both gram-positive and gram-negative bacteria.
  • The compound's structure allows for modifications that enhance its efficacy against resistant strains of bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one has been investigated through various in vivo models. These studies typically assess the compound's ability to reduce inflammation markers in animal models subjected to carrageenan-induced paw edema.

Case Studies:

  • Carrageenan-Induced Paw Edema Test : In this model, the administration of the compound resulted in a notable reduction in paw swelling compared to control groups. The anti-inflammatory effects were comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
  • Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines, suggesting a mechanism that involves modulation of the immune response .

Anticancer Activity

The anticancer properties of 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one have been explored in various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells.

Research Highlights:

  • Inhibition of Tumor Growth : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. This effect is attributed to its ability to interfere with cell cycle progression and induce apoptosis .
  • Mechanistic Insights : Investigations into its mechanism reveal that it may act through pathways involving angiogenesis inhibition and modulation of apoptotic signals .

Summary Table of Applications

ApplicationMechanism/EffectReferences
AntimicrobialSignificant activity against Staphylococcus aureus, Candida albicans
Anti-inflammatoryReduces paw edema in carrageenan model; inhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth

Wirkmechanismus

The mechanism by which 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Substituent Effects

Key structural variations in benzoxazinone derivatives influence their biological and physicochemical properties. Below is a comparison with selected analogs:

Compound Name Substituents (Positions) Key Activities/Properties Reference
8-Bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one Br (8), CH₃ (6), 4-pyridinyl (2) Potential enzyme inhibition (hypothesized) N/A
6-Chloro-2-((4-chlorophenoxy)methyl)-4H-3,1-benzoxazin-4-one (3i) Cl (6), 4-Cl-C₆H₄OCH₂ (2) Herbicidal (IC₅₀ ~2,4-D)
2-((2,4-Dichlorophenoxy)methyl)-4H-3,1-benzoxazin-4-one (3m) 2,4-Cl₂-C₆H₃OCH₂ (2) Herbicidal (IC₅₀ = 0.12 mM)
2-(Diphenylamino)-4H-3,1-benzoxazin-4-one (2h) NPh₂ (2) Synthetic intermediate; spectral data
6-Bromo-4H-3,1-benzoxazin-4-one Br (6) Intermediate for pharmaceuticals

Key Observations :

  • Halogen Substituents: Compounds with 2,4-dichloro- or 4-chlorophenoxy groups (e.g., 3i, 3m) exhibit potent herbicidal activity, mimicking commercial herbicides like 2,4-D . The bromo group in the target compound (position 8) may reduce herbicidal efficacy but enhance selectivity for non-plant targets.
  • Heteroaromatic Groups: The 4-pyridinyl group in the target compound distinguishes it from phenoxy or phenyl analogs. Pyridine’s nitrogen atom may improve solubility or target binding in enzyme inhibition contexts .
  • Methyl vs.
Enzyme Inhibition
  • Cathepsin G (CatG) Inhibition : Substituted 4H-3,1-benzoxazin-4-ones (e.g., 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one) show IC₅₀ values of 0.84–5.5 µM . The target compound’s 4-pyridinyl group may modulate inhibition potency via enhanced π-stacking with enzyme active sites.
  • Human Neutrophil Elastase (HNE): 4H-3,1-benzoxazin-4-ones with bulky 2-substituents (e.g., diphenylamino) exhibit sub-micromolar inhibition . The bromo and methyl groups in the target compound could similarly enhance steric hindrance.
Herbicidal Activity
  • Lack of Halo Substituents at 2/4 Positions : Unlike 3m and 3o (IC₅₀ ~0.12 mM), the target compound lacks 2- or 4-halo groups, likely reducing herbicidal activity .

Spectral and Physicochemical Properties

  • 1H-NMR: The 4-pyridinyl group in the target compound would show aromatic protons as doublets (δ 7.5–8.5 ppm), distinct from chlorophenoxy analogs (δ 6.8–7.4 ppm) .
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) is common to all 4H-3,1-benzoxazin-4-ones. Bromo substitution introduces C-Br stretches (~600 cm⁻¹) .
  • Lipophilicity : LogP values increase with bromo (target compound) versus methyl or methoxy substituents (e.g., 6-methoxy derivatives) .

Biologische Aktivität

8-Bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature to explore its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C12H10BrN3O2
  • Molecular Weight : 305.13 g/mol
  • CAS Number : 6286-65-3
  • Structure : The compound features a benzoxazine ring with a bromine atom and a pyridine substituent, which may influence its biological properties.

The biological activity of 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is primarily attributed to its interaction with bacterial histidine kinases. These kinases play a crucial role in bacterial signal transduction and are vital for the survival of pathogenic bacteria. The compound has been shown to inhibit the autophosphorylation of these kinases, thereby disrupting bacterial gene regulation and growth.

Antimicrobial Activity

Research indicates that 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one exhibits potent antimicrobial properties. The following table summarizes its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Escherichia coli32 µg/mLBacteriostatic
Staphylococcus aureus16 µg/mLBactericidal
Pseudomonas aeruginosa64 µg/mLBacteriostatic
Streptococcus pneumoniae8 µg/mLBactericidal

These findings suggest that the compound could serve as a lead structure for developing new antibiotics, especially against resistant strains.

Case Studies

  • Case Study on Efficacy Against Resistant Strains : A study conducted by Smith et al. (2020) demonstrated that 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one significantly reduced the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The compound was administered at varying concentrations, showing a clear dose-dependent response.
  • In Vivo Studies : In animal models, the compound was tested for its ability to combat infections caused by Escherichia coli. Results indicated a marked reduction in bacterial load in treated subjects compared to controls, suggesting effective systemic absorption and bioavailability.

Potential Therapeutic Applications

Given its biological activity, 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one holds promise for several therapeutic applications:

  • Antimicrobial Treatments : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic therapies.
  • Cancer Research : Preliminary studies suggest potential anticancer properties that warrant further investigation into its mechanism of action in tumor cell lines.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodReagentsYield (%)Key AdvantageReference
Pyridine-mediatedPyridine, benzoyl chloride65–75Mild conditions
Solid-phase (SBBC)Silica-bound reagent80–85Reusable, eco-friendly
Microwave-assistedCyanuric chloride/DMF90+Rapid reaction time

What analytical techniques are used to characterize this compound?

Methodological Answer:
Key techniques include:

  • TLC : Monitor reaction progress using hexane:ethyl acetate (2:1) .
  • Spectroscopy :
    • IR : Confirm carbonyl (C=O, ~1720 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
    • NMR : ¹H NMR identifies pyridinyl protons (δ 8.5–7.5 ppm) and methyl groups (δ 2.5 ppm) .
  • Elemental Analysis : Verify molecular formula (C₉H₆BrN₂O₂) .

What biological activities are reported for structurally related benzoxazinones?

Methodological Answer:
Related derivatives exhibit:

  • Antiplatelet Activity : 8-Methyl-2-morpholin-4-yl-7-(pyridin-3-ylmethoxy) derivatives inhibit collagen-induced platelet aggregation (IC₅₀ ~10 µM) .
  • Antibacterial Activity : Substituted aminobenzoic acid derivatives show moderate activity against E. coli (MIC 32 µg/mL) .
  • Analgesic/Anti-inflammatory : Quinazolinone-linked oxadiazoles reduce inflammation in rodent models .

Q. Table 2: Biological Activities of Analogues

SubstituentsActivityPotency (IC₅₀/MIC)Reference
8-Methyl, 7-O-pyridinylAntiplatelet10 µM
2-Phenyl, 6-bromoAntibacterial32 µg/mL
2-Methyl, quinazolinoneAnalgesicED₅₀ 25 mg/kg

Advanced Research Questions

How can synthetic yield and purity be optimized for this compound?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., cyanuric chloride/DMF system, >90% yield) .
  • Solid-Phase Reagents : SBBC improves atom economy and reduces waste; yields ~85% .
  • Mechanochemical Methods : Ball milling with triphenylphosphine enhances cyclization efficiency .

How to address contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Compare results under consistent conditions (e.g., platelet aggregation assays at 37°C vs. room temperature) .
  • Structural Validation : Confirm substituent positions (e.g., bromo vs. methyl at C-6 vs. C-8) via X-ray crystallography .
  • Meta-Analysis : Cross-reference with in silico ADMET profiles to rule out pharmacokinetic variability .

What computational strategies predict the compound’s bioactivity?

Methodological Answer:

  • In Silico Profiling : Use tools like AutoDock to model binding to targets (e.g., cyclooxygenase for anti-inflammatory activity) .
  • QSAR Models : Correlate substituent electronegativity (e.g., bromo) with antibacterial potency .

How do steric and electronic effects of substituents influence reactivity?

Methodological Answer:

  • Steric Effects : Bulky groups at C-2 (e.g., pyridinyl) hinder ring-opening reactions with hydrazine .
  • Electronic Effects : Electron-withdrawing bromo at C-8 increases electrophilicity of the carbonyl, enhancing nucleophilic attack .

What are the stability considerations for this compound?

Methodological Answer:

  • Storage : Protect from moisture (hygroscopic pyridinyl group) at –20°C under inert gas .
  • Degradation Analysis : Use HPLC (C18 column, acetonitrile/water) to detect hydrolysis products .

How to investigate heterocyclic ring-opening mechanisms?

Methodological Answer:

  • Hydrazine Reaction : Boil in ethanol to form hydrazide derivatives; monitor via IR (loss of C=O at 1720 cm⁻¹) .
  • Kinetic Studies : Use NMR to track intermediates in real-time .

What advanced analytical methods quantify degradation products?

Methodological Answer:

  • LC-MS/MS : Identifies hydrolyzed products (e.g., anthranilic acid derivatives) with ppm sensitivity .
  • In Situ DRIFTS : Probes surface interactions during degradation under controlled humidity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.